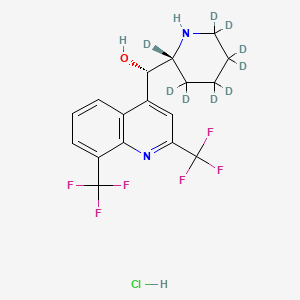

Mefloquine-d10 Hydrochloride

Description

Significance of Deuterium (B1214612) Substitution in Pharmaceutical and Analytical Sciences

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, has garnered significant interest in pharmaceutical and analytical sciences. Substituting hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can yield significant improvements in a drug's pharmacokinetic profile. nih.govresearchgate.net This can include enhanced metabolic stability, a longer half-life, and increased systemic exposure. nih.gov Consequently, this may allow for less frequent dosing and can alter metabolic pathways to reduce the formation of toxic metabolites. nih.govresearchgate.net In analytical chemistry, deuterated compounds are invaluable as internal standards, particularly in mass spectrometry, where they improve the accuracy and precision of quantitative analyses. scbt.comclearsynth.com

Principles of Deuteration and Isotope Effects in Organic Molecules

Deuteration involves the selective replacement of hydrogen atoms with deuterium atoms in an organic molecule. researchgate.net This substitution can be achieved through various synthetic methods, including catalytic hydrogen-deuterium exchange processes or by building the molecule from deuterated starting materials. ansto.gov.auacanthusresearch.com

The foundational principle behind the utility of deuteration is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. ontosight.ai This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.comunam.mx This increased bond strength is due to differences in the zero-point vibrational energies of the bonds; the heavier deuterium atom leads to a lower zero-point energy, thus requiring more energy to break the bond. ontosight.ailibretexts.org When a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate. ontosight.aiwikipedia.org

Table 1: Comparison of Hydrogen and Deuterium Properties

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

|---|---|---|

| Atomic Composition | 1 Proton, 1 Electron | 1 Proton, 1 Neutron, 1 Electron |

| Relative Mass | ~1 | ~2 |

| Natural Abundance | ~99.98% | ~0.015% unam.mx |

| Bond Strength (vs. Carbon) | Weaker C-H bond | Stronger C-D bond isowater.com |

| Vibrational Frequency | Higher | Lower libretexts.org |

| Radioactivity | Non-radioactive | Non-radioactive |

Applications of Labeled Compounds as Analytical Standards and Research Probes

Isotopically labeled compounds, particularly deuterated ones, are the gold standard for use as internal standards in quantitative mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.comcerilliant.com An internal standard is a compound with known concentration added to a sample to aid in the quantification of an analyte. scioninstruments.comnebiolab.com

Because a deuterated standard is chemically almost identical to the analyte being measured, it behaves similarly during sample extraction, chromatography, and ionization. acanthusresearch.comszabo-scandic.com However, its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. acanthusresearch.com This co-eluting, mass-differentiated standard allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby greatly improving the accuracy and reliability of the quantitative results. clearsynth.comcerilliant.comnebiolab.com Furthermore, labeled compounds are used as research probes to trace the metabolic fate of drugs and other molecules within biological systems, providing critical insights into metabolic pathways and protein dynamics. scbt.com

Overview of Mefloquine-d10 Hydrochloride as a Deuterated Quinolone Analog

Mefloquine (B1676156) is a quinoline (B57606) derivative, specifically a quinoline-methanol, used as an antimalarial agent. nih.govmdpi.comjocpr.com this compound is the deuterated analog of Mefloquine Hydrochloride. In this compound, ten hydrogen atoms have been replaced by deuterium. cymitquimica.comscbt.com The "d10" designation indicates this extensive level of deuteration, typically on the piperidine (B6355638) ring and the methanolic hydroxyl and adjacent carbon-hydrogen positions. cymitquimica.comlgcstandards.com

This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of mefloquine in biological samples via LC-MS/MS. cymitquimica.comscbt.com Its physical and chemical properties are nearly identical to mefloquine, ensuring it behaves the same way during analysis, but its increased mass allows for precise differentiation and quantification. szabo-scandic.com

Table 2: Physicochemical Properties of Mefloquine Hydrochloride and its Deuterated Analog

| Property | Mefloquine Hydrochloride | This compound |

|---|---|---|

| CAS Number | 51773-92-3 nih.gov | 1217653-15-0 scbt.compharmaffiliates.com |

| Molecular Formula | C₁₇H₁₇ClF₆N₂O nih.gov | C₁₇H₇D₁₀ClF₆N₂O scbt.compharmaffiliates.com |

| Molecular Weight | ~414.78 g/mol nih.gov | ~424.83 g/mol cymitquimica.compharmaffiliates.com |

| Chemical Class | Quinoline Methanol (B129727) nih.govcymitquimica.com | Labeled Quinoline Methanol cymitquimica.comscbt.com |

| Primary Application | Antimalarial Drug nih.gov | Internal Standard for Analytical Testing cymitquimica.comscbt.com |

Compound Name Reference Table

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mefloquine |

| Mefloquine Hydrochloride |

| Deuterium |

| Hydrogen |

| Carbon |

| Nitrogen |

| Oxygen |

| Palladium |

| Platinum |

| Chloroquine (B1663885) |

| Primaquine |

| Amodiaquine |

| Sulfadoxine |

| Artesunate |

| Atorvastatin |

| Deutetrabenazine |

| Deucravacitinib |

| Tyramine |

| Morphine |

| Aldosterone |

| 25-hydroxyvitamin D3 |

| Pyridine (B92270) |

| Benzene |

| Quinine |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1/i1D2,2D2,6D2,7D2,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-NELCMFCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676003 | |

| Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217653-15-0 | |

| Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Deuterated Mefloquine Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation into the Mefloquine (B1676156) Scaffold

The strategic placement of ten deuterium atoms onto the mefloquine framework necessitates advanced synthetic methods. These can be broadly categorized into two approaches: building the molecule from deuterated precursors or performing hydrogen-isotope exchange reactions on the fully formed or near-complete mefloquine scaffold. acs.org

Regioselective Deuteration Techniques

Achieving the desired d10 labeling pattern requires high regioselectivity, meaning the deuterium atoms must be placed at specific positions. The most plausible locations for these ten deuterium atoms are on the quinoline (B57606) and piperidine (B6355638) rings, as the C-F bonds of the trifluoromethyl groups are exceptionally stable.

Hydrogen-Isotope Exchange (HIE): Late-stage HIE reactions are an efficient way to introduce deuterium. acs.org For the quinoline ring system, transition-metal-catalyzed C-H activation can facilitate regioselective deuteration. mdpi.comresearchgate.net For instance, iridium or rhodium catalysts can direct deuterium exchange to specific positions, such as the C8 position of the quinoline ring, often using deuterium oxide (D₂O) as the deuterium source. researchgate.netnih.gov Acid-catalyzed exchange in a deuterated medium (like D₂O/DCl) can also be employed, particularly for activated aromatic positions. rsc.org

Deuteration via Reduction: If the synthesis involves the reduction of an unsaturated precursor, using a deuterated reducing agent is a straightforward method for deuterium incorporation. For example, the catalytic hydrogenation of a double bond in the piperidine ring or a precursor using deuterium gas (D₂) with a palladium catalyst can install two deuterium atoms stereospecifically. ul.ieacs.org

Building from Deuterated Precursors: A highly controlled method involves synthesizing the key precursors in their deuterated forms. For Mefloquine-d10, this would likely involve a deuterated 2,8-bis(trifluoromethyl)quinoline (B3046767) and a deuterated piperidine derivative. nih.gov The piperidine ring, for instance, could be synthesized from deuterated starting materials or by reducing a pyridine (B92270) precursor and then introducing further deuterium atoms. acs.org

Table 1: Potential Regioselective Deuteration Methods for Mefloquine

| Method | Target Location | Reagents & Conditions | Potential for Mefloquine-d10 |

| Catalytic H-D Exchange | Quinoline Ring (e.g., C5, C6, C7) | Ir or Rh catalyst, D₂O, Heat | High. Can deuterate multiple aromatic positions. |

| Catalytic Hydrogenation | Piperidine Ring | D₂ gas, Pd/C catalyst | High. Can be used on a piperidine precursor to introduce multiple deuterium atoms. |

| Acid-Catalyzed Exchange | Activated Aromatic Rings | DCl / D₂SO₄ in D₂O, Heat | Moderate. Selectivity can be challenging to control. |

| Reduction with Deuteride | Carbonyl or Imine Precursor | Sodium borodeuteride (NaBD₄) | High. Can introduce deuterium at the carbinol or specific piperidine positions. |

| Synthesis from Labeled Building Blocks | Entire Scaffold | Deuterated quinoline and piperidine precursors | Very High. Offers maximum control over deuterium placement. |

Stereochemical Considerations in Deuterated Mefloquine Synthesis

Mefloquine possesses two chiral centers at the C11 and C12 positions, giving rise to four possible stereoisomers. The biologically active form is the erythro-racemate, though studies have shown that the (+)-(11S,12R) and (–)-(11R,12S) enantiomers have different potencies and side-effect profiles. acs.org Therefore, controlling the stereochemistry during the synthesis of Mefloquine-d10 Hydrochloride is as critical as controlling the isotopic labeling.

The synthesis must be diastereoselective to produce the desired erythro configuration (where the hydroxyl group and the piperidine ring are on opposite sides of the carbon chain). Many asymmetric syntheses of mefloquine have been developed to produce specific enantiomers. acs.orgacs.orgnih.gov These strategies often rely on:

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. acs.org

Asymmetric Catalysis: Employing chiral catalysts, for instance, in asymmetric hydrogenation or dihydroxylation reactions, to set the stereocenters. acs.orgnih.gov

Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent. nih.gov

A common and effective route involves the condensation of a lithiated quinoline with a chiral N-protected piperidine-2-carboxaldehyde. google.com The stereochemistry of the aldehyde precursor dictates the final stereochemistry of the product. The introduction of deuterium is not expected to alter the fundamental mechanisms of these stereoselective reactions, so established protocols for non-deuterated mefloquine can be adapted by using deuterated reagents and precursors. acs.orggoogle.com

Precursor Design and Synthetic Route Optimization for this compound

A plausible and efficient synthetic route for this compound would begin with heavily deuterated precursors. The primary building blocks for mefloquine are a 2,8-bis(trifluoromethyl)quinoline moiety and a piperidine ring.

A logical approach would be the synthesis of a deuterated 2,8-bis(trifluoromethyl)quinoline (e.g., quinoline-d3) and a deuterated 2-formylpiperidine (e.g., piperidine-d7).

Synthesis of Deuterated 2,8-bis(trifluoromethyl)quinoline: This precursor could be synthesized from a deuterated aniline (B41778) derivative. The quinoline ring system can be constructed via established methods like the Combes or Doebner-von Miller quinoline synthesis, using deuterated reagents. Alternatively, late-stage H-D exchange on the pre-formed quinoline ring using a suitable catalyst offers a more direct route. mdpi.com

Synthesis of Deuterated 2-Formylpiperidine: The piperidine ring can be built from deuterated starting materials. For instance, a deuterated pyridine could be catalytically hydrogenated using deuterium gas to form a fully deuterated piperidine. ul.ie Subsequent functionalization would lead to the required deuterated 2-formylpiperidine precursor.

Coupling and Final Steps: The key coupling reaction involves the lithiation of the deuterated quinoline followed by its addition to the deuterated piperidine aldehyde. google.com This step establishes the crucial C-C bond and sets the stereochemistry at the two chiral centers. The final step involves the deprotection of the piperidine nitrogen and salt formation with hydrochloric acid to yield this compound.

Optimization of this route would focus on maximizing the incorporation of deuterium at each step, minimizing isotopic scrambling, and ensuring high stereoselectivity in the coupling reaction. The cost and availability of deuterated starting materials are also significant considerations in route design. researchgate.net

Table 2: Illustrative Synthetic Route for this compound

| Step | Precursor 1 | Precursor 2 | Key Reagent(s) | Product |

| 1 | Deuterated Aniline | Deuterated Acrolein | Acid Catalyst | Deuterated 2,8-bis(trifluoromethyl)quinoline |

| 2 | Deuterated Pyridine | - | D₂, Pd/C | Deuterated Piperidine |

| 3 | Deuterated Piperidine | - | Oxidation Reagents | Deuterated 2-Formylpiperidine |

| 4 | Deuterated Quinoline | Deuterated Aldehyde | n-Butyllithium | N-protected Mefloquine-d10 |

| 5 | N-protected Mefloquine-d10 | - | Deprotection Agent, HCl | This compound |

Isotopic Purity Assessment and Enrichment Methodologies

After synthesis, it is imperative to determine the isotopic purity of this compound. This involves quantifying the percentage of deuterium at the intended positions and identifying the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). bvsalud.orgnih.gov

The primary analytical techniques for this assessment are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. omicronbio.com

Proton NMR (¹H NMR): In a highly deuterated compound like Mefloquine-d10, the signals corresponding to the deuterated positions will be significantly diminished or absent in the ¹H NMR spectrum. The integration of remaining proton signals compared to a non-deuterated internal standard can be used to estimate isotopic purity.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, confirming their locations on the molecular scaffold.

Carbon-13 NMR (¹³C NMR): The coupling patterns in the ¹³C NMR spectrum will be altered by the presence of deuterium, providing further confirmation of deuteration sites.

Even with optimized synthetic methods, the final product is often a mixture of isotopologues. bvsalud.org Enrichment methodologies are typically part of the synthetic process itself—by using highly enriched deuterated reagents and optimizing reaction conditions to favor high deuterium incorporation—rather than a post-synthetic separation, as separating isotopologues is generally impractical. researchgate.net The goal is to maximize the abundance of the desired d10 species.

Table 3: Comparison of Analytical Methods for Isotopic Purity Assessment

| Method | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Isotopic distribution, overall enrichment, presence of d0-d10 isotopologues. rsc.orgnih.gov | Highly sensitive, provides direct mass information. | Does not directly reveal the specific location of deuterium atoms. |

| Proton NMR (¹H NMR) | Disappearance of proton signals at deuterated positions, estimation of purity. omicronbio.com | Readily available, provides structural context. | Indirect measurement; less precise for very high enrichment levels. |

| Deuterium NMR (²H NMR) | Direct observation and confirmation of deuterium locations. omicronbio.com | Confirms regioselectivity of deuteration. | Requires specialized equipment; lower sensitivity than ¹H NMR. |

Advanced Analytical Characterization of Mefloquine D10 Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Isotopic Profiling

Spectroscopic methods are paramount in the detailed analysis of Mefloquine-d10 Hydrochloride, providing insights into its molecular structure and the extent of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For this compound, various NMR experiments are utilized to confirm its identity and isotopic purity.

¹H NMR spectroscopy is fundamental for identifying the presence and chemical environment of protons in a molecule. In this compound, the ¹H NMR spectrum is expected to show a significant reduction in the intensity of signals corresponding to the deuterated positions when compared to its non-deuterated counterpart, Mefloquine (B1676156) hydrochloride. studymind.co.ukwikipedia.org The remaining proton signals can be assigned to their respective positions in the molecule, confirming the structural integrity of the non-deuterated parts. researchgate.net The chemical shifts in the aromatic region, for instance, provide key information about the quinoline (B57606) ring system. researchgate.netresearchgate.net The use of deuterated solvents is standard practice in NMR to avoid interference from solvent protons. studymind.co.ukwikipedia.org

A representative, though not specific to Mefloquine-d10, data table for ¹H NMR might look like this:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.50 | d | 1H | Aromatic-H |

| 8.10 | d | 1H | Aromatic-H |

| 7.85 | m | 2H | Aromatic-H |

| 5.50 | d | 1H | CH-OH |

Note: This table is illustrative. Actual chemical shifts for this compound would need to be determined experimentally.

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. aiinmr.comlcms.cz Mefloquine contains two trifluoromethyl (CF₃) groups, which are critical pharmacophores. dovepress.comresearchgate.net ¹⁹F NMR provides distinct signals for these groups, and their chemical shifts are sensitive to the local electronic environment. aiinmr.comazom.comnih.gov This analysis confirms the presence and integrity of the trifluoromethyl groups in this compound. lcms.cz The wide chemical shift range of ¹⁹F NMR often leads to well-resolved spectra, simplifying analysis. lcms.czazom.com In some cases, interactions with chiral environments can lead to the splitting of ¹⁹F signals, allowing for the differentiation of enantiomers. mdpi.comresearchgate.net

An illustrative ¹⁹F NMR data table could be:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -68.5 | s | C(2)-CF₃ |

| -73.2 | s | C(8)-CF₃ |

Note: This table is for illustrative purposes. Actual chemical shifts need experimental determination.

²H NMR, or deuteron (B1233211) NMR, is used to directly observe the deuterium nuclei in an isotopically labeled compound. wikipedia.orgwikipedia.org This technique provides definitive confirmation of the positions and extent of deuterium incorporation. wikipedia.orgsigmaaldrich.com While it has a similar chemical shift range to ¹H NMR, the resolution is often lower. wikipedia.org However, for highly deuterated compounds like this compound, ²H NMR is an invaluable tool for verifying the success of the deuteration process. wikipedia.orgsigmaaldrich.com The presence of strong peaks in the ²H NMR spectrum, corresponding to the expected deuterated positions, confirms the isotopic labeling. wikipedia.org

A hypothetical ²H NMR data table might appear as:

| Chemical Shift (ppm) | Description |

| 1.5 - 3.5 | Broad multiplet, piperidine (B6355638) ring deuterons |

| 5.4 | Broad singlet, methine deuteron |

Note: This table is a simplified representation. Actual spectra would provide more detailed information.

Two-dimensional (2D) NMR experiments provide more complex data by correlating different nuclei within the molecule, offering deeper structural insights.

T-ROESY (Transverse Rotating-Frame Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. mdpi.comgithub.io T-ROESY is particularly useful for determining the three-dimensional structure and conformation of molecules in solution. researchgate.netbeilstein-journals.org It can reveal intermolecular interactions, for instance, if the molecule is in a complex with another species. mdpi.comresearchgate.net

The results from these 2D NMR experiments are typically presented as contour plots, where cross-peaks indicate correlations between nuclei.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Deuterium Labeling Confirmation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and isotopic enrichment of this compound. pharmaffiliates.com High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. rsc.org The mass spectrum of this compound will show a molecular ion peak that is 10 mass units higher than that of unlabeled Mefloquine, confirming the incorporation of ten deuterium atoms. veeprho.com The isotopic distribution pattern in the mass spectrum can be used to calculate the percentage of isotopic purity. rsc.org

A summary of expected mass spectrometry data:

| Technique | Observation | Interpretation |

| High-Resolution MS | Accurate mass of the molecular ion | Confirms elemental formula C₁₇H₇D₁₀F₆N₂O·HCl |

| Isotopic Distribution | Pattern of isotopic peaks | Determines the percentage of deuterium enrichment |

High-Resolution Mass Spectrometry for Exact Mass and Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like this compound. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of successful deuteration.

The theoretically calculated accurate mass for the protonated molecule of Mefloquine-d10 ([C₁₇H₇D₁₀F₆N₂O + H]⁺) is essential for HRMS analysis. While the exact measured value would be obtained from a certificate of analysis, a supplier reports an accurate mass of 424.1561 for the neutral molecule. lgcstandards.com This value is critical for calibrating the mass spectrometer and confirming the identity of the compound in a sample.

The isotopic distribution pattern is another key feature observed in HRMS. For this compound, the presence of ten deuterium atoms in place of ten hydrogen atoms significantly alters this pattern compared to the unlabeled compound. This results in a different mass-to-charge ratio (m/z) for the monoisotopic peak and a distinct pattern of isotopic peaks, which serves as a definitive confirmation of the compound's identity and isotopic enrichment.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₇D₁₀ClF₆N₂O | scbt.compharmaffiliates.com |

| Molecular Weight | 424.83 g/mol | scbt.comlgcstandards.compharmaffiliates.com |

| Accurate Mass (Neutral) | 424.1561 | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical LC-MS/MS method, this compound would be separated chromatographically before being ionized, usually by electrospray ionization (ESI) in positive mode. scite.ai

The precursor ion, corresponding to the protonated molecule of Mefloquine-d10, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. These product ions are then analyzed in the second mass analyzer.

While specific fragmentation data for this compound is not widely published in peer-reviewed literature, the fragmentation pattern is expected to be analogous to that of unlabeled mefloquine. The key difference would be the mass shifts in fragments containing the deuterated piperidine ring. The analysis of these mass shifts provides definitive evidence for the location of the deuterium labels within the molecule. This technique is fundamental for quantitative bioanalysis, where specific precursor-to-product ion transitions are monitored for sensitive and selective detection. nih.govscite.ai

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. frontiersin.org It is a valuable tool for identifying functional groups present in a molecule. researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as O-H, N-H, C-F, and the aromatic quinoline ring. A significant and defining feature in the spectrum of the deuterated compound would be the presence of C-D (carbon-deuterium) stretching and bending vibrations. These bands appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in unlabeled mefloquine, providing clear evidence of deuteration. The analysis of the IR spectrum helps to confirm the molecular structure and the success of the isotopic labeling process. frontiersin.orgveeprho.com

Although a specific spectrum for this compound is not publicly available, the general technique is widely used for the characterization of pharmaceutical compounds and their isotopically labeled counterparts. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. mt.com This absorption corresponds to the excitation of electrons from the ground state to higher energy states in chromophores (light-absorbing functional groups). ugm.ac.id

The chromophore in this compound is the 2,8-bis(trifluoromethyl)quinoline (B3046767) ring system. Deuteration of the piperidine ring is not expected to significantly alter the electronic structure of the quinoline chromophore. Therefore, the UV-Vis spectrum of this compound should be nearly identical to that of the unlabeled compound.

For the non-deuterated Mefloquine HCl, characteristic absorption bands are observed. One study reports absorption maxima at 272.0 nm and 207.0 nm. researchgate.net Another study, using a different mobile phase for HPLC analysis, utilized detection at 283 nm. scielo.br These values correspond to the π → π* electronic transitions within the aromatic quinoline system. The consistency of the UV-Vis spectrum between the labeled and unlabeled compound serves as a quality control check, ensuring the integrity of the chromophoric part of the molecule.

Table 2: UV Absorption Data for Mefloquine Hydrochloride

| Wavelength (λmax) | Reference |

|---|---|

| 207.0 nm, 272.0 nm | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Mefloquine possesses two chiral centers, and its enantiomers are known to have different biological activities. researchgate.net Circular Dichroism (CD) spectroscopy is an essential technique for studying the stereochemical properties of chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org

The CD spectrum provides information about the secondary and tertiary structure of molecules. For a chiral molecule like mefloquine, the CD spectrum is a unique fingerprint of its absolute configuration. Studies on the non-deuterated enantiomers of mefloquine have shown distinct CD spectra. For instance, (+)-Mefloquine exhibits two positive bands around 222 nm and 298 nm and a negative band at 272 nm, while (-)-Mefloquine shows the mirror image spectrum. researchgate.net

Since the deuteration in this compound does not affect the chiral centers, its CD spectrum would be expected to be identical to that of unlabeled mefloquine, confirming that the stereochemical integrity of the molecule has been preserved during the labeling process. This analysis is crucial for applications where the stereochemistry of the internal standard must match that of the analyte.

Crystallographic Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

While a specific crystal structure for this compound has not been reported in the crystallographic literature, extensive studies have been conducted on various forms of unlabeled mefloquine, including the hydrochloride salt and the free base. growkudos.comnih.gov These studies reveal that the conformation of the mefloquine molecule is largely consistent across different crystalline environments. For example, in mefloquine methylsulfonate monohydrate, the angle between the quinoline and piperidine rings was found to be 76.9 degrees. nih.gov

Obtaining a single crystal of this compound suitable for SCXRD would allow for a direct comparison with the known structures of the unlabeled compound. This would definitively confirm its molecular conformation and provide insights into any subtle structural changes or differences in crystal packing that might arise from the isotopic substitution.

Chromatographic Purity and Impurity Profiling

The assessment of chromatographic purity is a critical step in the validation of this compound as an analytical standard. This process identifies and quantifies any extraneous substances, including process-related impurities from synthesis and degradation products. ajprd.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound. lgcstandards.comlgcstandards.com Reversed-phase HPLC (RP-HPLC) methods are typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.govscielo.br

Method development for mefloquine and its analogs often involves optimizing the mobile phase composition—typically a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile)—to achieve optimal separation of the main compound from any impurities. researchgate.netsaspublishers.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, with mefloquine showing significant absorbance at approximately 283 nm. researchgate.netscielo.brresearchgate.net For this compound, purity levels are generally expected to be high, often greater than 95%. lgcstandards.comlgcstandards.com

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for impurity profiling. ajprd.com This hyphenated technique allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This is crucial for characterizing unknown impurities that may be present in the deuterated standard.

Table 1: Example HPLC Parameters for Mefloquine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Xterra RP18 (250 x 4.6 mm, 5 µm) researchgate.net | XBridge C18 (250 x 4.6 mm, 5 µm) scielo.brresearchgate.net |

| Mobile Phase | 0.05 M Potassium Phosphate Buffer (pH 3.5) / Methanol (40:60 v/v) researchgate.net | 0.05 M Potassium Phosphate Buffer (pH 3.0) / Acetonitrile (50:50 v/v) scielo.brresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min scielo.brresearchgate.net |

| Detection | UV at 283 nm researchgate.net | DAD at 283 nm scielo.brresearchgate.net |

| Injection Volume | Not Specified | 20 µL researchgate.net |

Gas Chromatography (GC) offers an alternative approach for the analysis of mefloquine, although it is less common than HPLC for purity testing of the hydrochloride salt due to the compound's low volatility. When GC is employed, particularly for quantifying the drug in biological matrices, a derivatization step is typically required to increase the analyte's thermal stability and volatility. nih.gov

One established method involves derivatizing mefloquine with heptafluorobutyrylimidazole, followed by quantification using a highly sensitive electron-capture detector (ECD). nih.gov Another approach uses phosgene (B1210022) for derivatization before GC-ECD analysis. While these methods are powerful for trace-level quantification, they add complexity to the sample preparation process. For the analysis of a reference standard like this compound, direct GC analysis is less suitable than HPLC. However, GC coupled with mass spectrometry (GC-MS) can be a valuable tool for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Elemental Composition Verification

Verifying the elemental composition of this compound is a fundamental aspect of its characterization, confirming that the correct molecular structure has been synthesized. The molecular formula for this compound is C₁₇H₇D₁₀ClF₆N₂O, with a corresponding molecular weight of approximately 424.83 g/mol . lgcstandards.comnih.gov

Elemental analysis is performed to determine the mass percentages of each element (Carbon, Hydrogen, Deuterium, Chlorine, Fluorine, Nitrogen, and Oxygen) in the compound. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity. While specific elemental analysis data for this compound is not widely published, the theoretical composition serves as the benchmark for its verification. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (approx.) | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 17 | 204.187 | 48.06% |

| Hydrogen (Protium) | H | 1.008 | 7 | 7.056 | 1.66% |

| Hydrogen (Deuterium) | D | 2.014 | 10 | 20.140 | 4.74% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 8.35% |

| Fluorine | F | 18.998 | 6 | 113.988 | 26.83% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.59% |

| Oxygen | O | 15.999 | 1 | 15.999 | 3.77% |

| Total | 424.837 | 100.00% |

Note: Calculations are based on a total molecular weight of 424.837 g/mol.

Applications of Mefloquine D10 Hydrochloride in Advanced Research Methodologies

Utilization as an Internal Standard in Quantitative Analytical Assays

The most prominent application of Mefloquine-d10 Hydrochloride is its use as an internal standard in quantitative bioanalysis. An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, thereby correcting for variations during sample preparation and analysis. Stable isotope-labeled compounds like Mefloquine-d10 are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govrjptonline.org

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Mefloquine (B1676156) Quantification in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately measuring drug concentrations in complex biological matrices such as plasma, blood, and tissue homogenates. ijpsonline.comnih.gov The development of these methods requires rigorous validation to ensure they are sensitive, specific, accurate, and reproducible. rjptonline.org this compound is instrumental in this process.

During method development, Mefloquine-d10 is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples. nih.gov This allows for the precise quantification of mefloquine even at very low concentrations. For instance, LC-MS/MS methods have been validated for the simultaneous quantification of multiple antimalarial drugs, including mefloquine, from human plasma. nih.govresearchgate.net These methods often involve a protein precipitation step followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode. researchgate.netlstmed.ac.uk In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (mefloquine) and the internal standard (Mefloquine-d10), ensuring high selectivity and reducing matrix interference. researchgate.netlstmed.ac.uk

Validation procedures, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), assess parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability. rjptonline.orglstmed.ac.uk The use of a deuterated internal standard is crucial for accurately assessing matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, a common challenge in bioanalysis. nih.gov

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Matrix | Human Plasma | lstmed.ac.uk |

| Internal Standard | Deuterated Analog (e.g., Mefloquine-d10) | nih.govnih.gov |

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | lstmed.ac.uk |

| Precision (CV%) | < 7% | lstmed.ac.uk |

| Extraction Method | Protein Precipitation or Solid Phase Extraction | lstmed.ac.ukinnovareacademics.in |

Application in Robust Quantification of Mefloquine and its Metabolites

Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its main metabolite, carboxymefloquine. medicines.org.ukmdpi.com To fully understand the pharmacokinetics and potential for drug-drug interactions, it is often necessary to quantify both the parent drug and its metabolites simultaneously. nih.govresearchgate.net

LC-MS/MS methods have been developed to measure both mefloquine and carboxymefloquine in plasma samples. lstmed.ac.uk In these assays, Mefloquine-d10 serves as the internal standard for mefloquine, while a deuterated analog of the metabolite, such as Carboxymefloquine-d3, can be used for the quantification of carboxymefloquine. veeprho.com This approach ensures that both the parent drug and its metabolite are measured with high accuracy and precision. For example, one study quantified mefloquine and carboxymefloquine in plasma from pregnant and non-pregnant women to assess pharmacokinetic differences, demonstrating the robustness of such methods in clinical research. lstmed.ac.uk The results showed significantly lower exposure to carboxymefloquine during pregnancy, a finding made reliable through the use of validated LC-MS/MS methodology. lstmed.ac.uk

Investigation of Metabolic Pathways and Disposition Mechanisms

Deuterated compounds are valuable tools for tracing the metabolic fate of a drug in the body. By administering the labeled compound, researchers can track the formation of metabolites and understand how the drug is processed and eliminated.

Elucidation of Mefloquine Biotransformation Products using Deuterated Tracers

While the primary metabolic pathway of mefloquine to carboxymefloquine is well-known, deuterated tracers like Mefloquine-d10 can help identify less common or novel biotransformation products. medicines.org.ukmdpi.com When a sample is analyzed by high-resolution mass spectrometry, metabolites derived from the deuterated parent drug will exhibit a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms they retain. This "isotope signature" allows for the confident identification of drug-related material against a complex background of endogenous molecules. Studies using stable isotope-labeled mefloquine have been instrumental in understanding its bioavailability and kinetics. nih.gov

Studies of Isotope Effects on Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can sometimes influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break. portico.orgunam.mx If the cleavage of a C-H bond is the rate-limiting step in an enzyme-mediated reaction, replacing that hydrogen with deuterium can slow down the reaction. nih.govplos.org

Medicinal chemists sometimes intentionally use this effect to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.govinformaticsjournals.co.in In the context of mefloquine, its metabolism is mediated by cytochrome P450 enzymes. medicines.org.uk While specific studies focusing solely on the KIE of Mefloquine-d10 are not widely documented, the principles of KIE are broadly applied in drug metabolism research. portico.org Investigating the KIE for Mefloquine-d10 could provide insights into the specific mechanisms of CYP3A4-mediated metabolism. If a significant KIE is observed, it would indicate that C-H bond cleavage at a deuterated position is a rate-determining step in its biotransformation. plos.org

Research into Cellular and Molecular Interactions

Recent research has begun to elucidate the molecular target of mefloquine, identifying the 80S ribosome of the Plasmodium falciparum parasite as a key site of action, where it inhibits protein synthesis. nih.govpharmaceutical-journal.com While these foundational studies did not specifically use Mefloquine-d10, deuterated analogs can be valuable for certain biophysical and cellular interaction studies.

Cellular Viability and Morphological Studies using Labeled Probes

The use of this compound as a labeled probe has been instrumental in studying its effects on cellular health and structure. Research has shown that this compound can significantly impact cellular viability and morphology. wjpls.orgresearchgate.net

Furthermore, morphological studies, such as the tubulogenesis assay, demonstrated a substantial reduction in the formation of tubular structures in the presence of this compound. wjpls.orgresearchgate.net These findings highlight the compound's potential to interfere with cellular processes essential for tissue formation and organization. wjpls.org

Analysis of Protein Expression and Cellular Processes in Experimental Systems

This compound is also utilized to investigate its influence on protein expression and other fundamental cellular processes. wjpls.orgresearchgate.net Techniques like Western Blot analysis and Indirect Immunofluorescence assays have been employed to assess changes in protein levels and their distribution within cells following treatment with the deuterated compound. wjpls.orgresearchgate.net

Research indicates that this compound can significantly alter protein expression levels when compared to control groups. wjpls.orgresearchgate.net This suggests that the compound can modulate cellular functions by affecting the proteome. The ability to track the labeled compound and correlate its presence with changes in protein expression provides valuable insights into its mechanism of action at the molecular level.

Integration into Metabolomics Platforms for Mechanistic Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the mechanisms of action of xenobiotics. scispace.comnih.gov The integration of stable isotope-labeled compounds like this compound into metabolomics workflows provides an unbiased and hypothesis-free method to uncover the metabolic perturbations caused by the compound. nih.gov

By exposing biological systems to this compound and analyzing the resulting changes in the metabolome, researchers can identify specific metabolic pathways that are affected. scispace.comnih.gov This approach can reveal novel targets and mechanisms of action. nih.gov The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques in these studies. mdpi.comrevespcardiol.org The unique mass of the deuterated compound allows for its clear differentiation from endogenous metabolites, facilitating the tracking of its metabolic fate and its impact on cellular metabolism. chemie-brunschwig.ch

Pharmacokinetic Research Utilizing Stable Isotope Tracer Techniques

The use of stable isotope-labeled compounds is a cornerstone of modern pharmacokinetic research, enabling the precise determination of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This compound is particularly valuable in this context.

Comparative Bioavailability and Kinetics Studies in Research Models

Stable isotope techniques, utilizing compounds like deuterated mefloquine, have been pivotal in comparative bioavailability and kinetic studies. nih.gov In one such study, a deuterium-labeled mefloquine hydrochloride solution was administered alongside a standard tablet formulation to both healthy volunteers and patients with falciparum malaria to compare the bioavailability and pharmacokinetics between the two groups. nih.gov

The study found that the relative bioavailability of the tablet formulation was similar in both healthy volunteers and patients. nih.gov However, significant differences in pharmacokinetic parameters were observed. nih.gov For instance, peak plasma concentrations of mefloquine were approximately three times higher in the Thai patients compared to the Swiss volunteers. nih.gov This highlights how disease states can influence drug kinetics. The use of the stable isotope-labeled mefloquine allowed for the simultaneous administration of the solution and tablet, enabling a direct and accurate comparison of their bioavailability within the same individual, thereby reducing inter-individual variability. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Mefloquine

| Parameter | Thai Patients (Tablet) | Swiss Volunteers (Tablet) | Thai Patients (Suspension) | Swiss Volunteers (Suspension) |

| Peak Plasma Concentration (ng/mL) | 1004 ± 276 | 319 ± 73 | 1085 ± 280 | 369 ± 121 |

| Oral Clearance (mL/h/kg) | 17.5 ± 4.4 | 28.8 ± 3.5 | - | - |

| Terminal Elimination Half-life (days) | 10.3 ± 2.5 | 16.7 ± 1.9 | - | - |

| Data adapted from Looareesuwan S, et al. Br J Clin Pharmac. 1987;24:37-42. nih.gov |

Exploration of Compound Interactions with Host Molecules (e.g., Cyclodextrins for Solubility Research Methodologies)

The poor aqueous solubility of some drug compounds can limit their therapeutic application. researchgate.net Research into enhancing the solubility of mefloquine hydrochloride has involved the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules. researchgate.netresearchgate.netscielo.br

Studies have investigated the complexation of mefloquine hydrochloride with modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB). researchgate.netnih.gov These studies have shown that both HP-β-CD and RAMEB can significantly increase the solubility of mefloquine, with RAMEB being more effective. researchgate.netnih.gov The formation of these inclusion complexes is driven by non-covalent interactions between the cyclodextrin (B1172386) and the mefloquine molecule. researchgate.net Nuclear Magnetic Resonance (NMR) studies have been crucial in confirming the formation of these complexes and elucidating the nature of the interactions. researchgate.net While these studies have primarily focused on the non-deuterated form of mefloquine, the principles of cyclodextrin complexation are directly applicable to this compound, and such techniques could be employed to enhance its solubility for research purposes.

Theoretical and Computational Investigations Involving Deuterated Mefloquine

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions. researchgate.netnih.govmdpi.com In the context of Mefloquine-d10 Hydrochloride, MD simulations can provide insights into how deuteration affects the drug's conformational flexibility and its binding affinity to target proteins.

MD simulations can also be employed to study the binding of Mefloquine-d10 to its target proteins, such as the acyl-CoA-binding proteins of Plasmodium falciparum (PfACBP) and humans (hACBP). acs.org By simulating the drug-protein complex, researchers can analyze the stability of the binding, identify key interactions, and understand how deuteration might alter these interactions. For example, a simulation could reveal whether the deuterated compound forms stronger or weaker hydrogen bonds with the protein's active site residues compared to its non-deuterated counterpart. nih.gov A comparative MD study on mefloquine (B1676156) binding to PfACBP and hACBP revealed differences in the stability of the drug within the binding cavities of the two proteins. acs.org

Table 1: Example Data from a Hypothetical Molecular Dynamics Simulation Study of Mefloquine and Mefloquine-d10 Binding to PfACBP

| Parameter | Mefloquine | Mefloquine-d10 |

| Binding Free Energy (kcal/mol) | -8.5 ± 0.4 | -9.2 ± 0.5 |

| Number of Hydrogen Bonds | 3 | 4 |

| Root Mean Square Fluctuation (RMSF) of Ligand (Å) | 1.2 ± 0.2 | 1.0 ± 0.1 |

This table is illustrative and does not represent actual experimental data.

Quantum Chemical Calculations for Isotopic Effects on Reaction Mechanisms and Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules and can be used to predict the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. informaticsjournals.co.in In the case of Mefloquine-d10, replacing hydrogen with deuterium (B1214612) can significantly slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. informaticsjournals.co.injuniperpublishers.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Quantum chemical calculations can quantify this difference in bond strength and predict the magnitude of the KIE for specific metabolic pathways. This information is crucial for understanding how deuteration can enhance the metabolic stability of mefloquine. For instance, mefloquine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. nih.govaapharma.ca Quantum chemical calculations can model the reaction mechanism of CYP-mediated oxidation and predict which positions in the mefloquine molecule are most susceptible to metabolic attack. By deuterating these "soft spots," the metabolic rate can be reduced, potentially leading to a longer half-life and improved pharmacokinetic profile. nih.gov

Structure-Activity Relationship (SAR) Modeling Incorporating Deuteration-Induced Changes

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.govresearchgate.net By incorporating data from deuterated analogs like Mefloquine-d10, SAR models can be refined to account for the effects of isotopic substitution.

SAR studies on mefloquine and its analogs have provided insights into the structural features required for its antimalarial activity. researchgate.netmdpi.comnih.gov For example, modifications to the quinoline (B57606) core and the piperidine (B6355638) ring have been shown to influence potency. mdpi.com Introducing deuteration at specific sites can be considered a subtle structural modification. By comparing the activity of Mefloquine-d10 with its non-deuterated counterpart, researchers can develop more sophisticated SAR models that include isotopic effects. These models can then be used to predict the activity of other deuterated analogs and guide the design of new drugs with improved properties. griffith.edu.auacs.org

Table 2: Hypothetical Structure-Activity Relationship Data for Mefloquine Analogs

| Compound | Modification | IC50 (nM) vs. P. falciparum |

| Mefloquine | - | 25 |

| Mefloquine-d10 | Deuteration of Trifluoromethyl Groups | 20 |

| Analog A | Modification at position 11 | 50 |

| Analog B | Modification at piperidine nitrogen | 35 |

This table is for illustrative purposes and does not represent actual experimental data. IC50 is the half maximal inhibitory concentration.

In Silico Predictions of Metabolic Fate and Isotopic Impact

In silico (computer-based) models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.comnih.gov These models can be particularly useful for predicting the metabolic fate of deuterated compounds like Mefloquine-d10.

The impact of deuteration on metabolic pathways can also be predicted. nih.gov Sometimes, blocking one metabolic pathway can lead to an increase in metabolism through alternative routes, a phenomenon known as metabolic switching. juniperpublishers.comnih.gov In silico models can help anticipate such changes and assess their potential consequences. nih.gov

Future Directions in Deuterated Mefloquine Research

Development of Novel Isotopic Labeling Strategies

The synthesis of deuterated compounds like Mefloquine-d10 Hydrochloride is a cornerstone of its utility. Future research is poised to refine and innovate upon existing isotopic labeling strategies to enhance efficiency, reduce costs, and improve the stability of the isotopic label.

Current methods for deuterium (B1214612) labeling often involve metal-catalyzed hydrogen-deuterium exchange reactions. innovareacademics.innih.gov For instance, transition metals such as ruthenium, palladium, and iridium are employed as catalysts to facilitate the exchange of hydrogen atoms with deuterium from sources like deuterium gas (D2) or heavy water (D2O). innovareacademics.innih.govuliege.be The development of more efficient and selective catalysts, such as water-soluble metallic nanoparticles stabilized by specific ligands, is an active area of research. uliege.be These newer catalysts aim to provide high levels of deuterium incorporation under milder reaction conditions, which is particularly important for complex molecules like mefloquine (B1676156) that may be sensitive to harsh chemical treatments. lgcstandards.com

A significant challenge in isotopic labeling is ensuring the stability of the deuterium label, preventing its exchange back to hydrogen during experimental procedures or metabolic processes. jocpr.com Future strategies will likely focus on methods that introduce deuterium at metabolically stable positions within the molecule's carbon backbone, rather than at more labile sites like acidic protons. jocpr.com This approach ensures that the isotopic label is retained throughout the analytical process, a critical factor for the reliability of quantitative studies.

While a specific, detailed synthesis of this compound is not widely published in publicly available literature, the general principles of deuteration provide a framework for its production. A plausible synthetic route could involve the use of a deuterated precursor in the final steps of the mefloquine synthesis. For example, the synthesis of deuterated chloroquine (B1663885) has been achieved using deuterated ethyl iodide. solubilityofthings.com A similar strategy could be envisioned for mefloquine, potentially utilizing a deuterated piperidine (B6355638) component.

Advanced Analytical Approaches for Real-time Monitoring of Labeled Compounds

The primary function of this compound is as an internal standard for quantitative analysis, most notably in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.in The future of this field lies in the development of even more sensitive and high-throughput analytical methods capable of real-time monitoring of labeled compounds in complex biological matrices.

The use of deuterated internal standards is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements. innovareacademics.in In a typical LC-MS/MS workflow, a known amount of this compound is added to a biological sample (e.g., plasma, urine) containing the non-labeled mefloquine. The two compounds co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, a precise quantification can be achieved.

Future advancements in this area are likely to include the refinement of mass spectrometry techniques, such as high-resolution mass spectrometry (HR-MS), which can provide even greater specificity and sensitivity. solubilityofthings.com Furthermore, the development of analytical methods that allow for real-time monitoring of drug metabolism and distribution within living organisms is a significant goal. mdpi.com Techniques such as real-time radioisotope imaging systems (RRISs) and positron emission tomography (PET) are being explored for this purpose, although these are more commonly associated with radioactive isotopes. nih.gov However, the principles of real-time monitoring could potentially be adapted for stable isotope-labeled compounds through advancements in mass spectrometry imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS). nih.gov NanoSIMS allows for the measurement of isotope ratios at the single-cell level, offering unprecedented spatial resolution for tracking deuterated tracers in biological tissues. nih.gov

Integration of this compound in Multi-omics Research Paradigms

The "omics" revolution, encompassing genomics, proteomics, and metabolomics, has transformed our understanding of biological systems. Stable isotope labeling is a powerful tool in these fields, and this compound is well-positioned to play a significant role, particularly in metabolomics and proteomics studies.

In metabolomics, which is the large-scale study of small molecules (metabolites), stable isotope-labeled compounds are used as internal standards for accurate quantification and to trace metabolic pathways. scispace.comnih.gov this compound can serve as an ideal internal standard in studies investigating the metabolic profile of mefloquine and its impact on the host or parasite metabolome. nih.gov By providing a reliable quantitative reference, it can help in identifying and quantifying changes in metabolite levels in response to drug treatment. scispace.com

In proteomics, the large-scale study of proteins, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used for quantitative comparisons of protein expression levels. tandfonline.com While this compound is not directly used in SILAC, it can be employed in targeted proteomics studies to accurately quantify specific proteins involved in mefloquine's mechanism of action or resistance. For example, a proteomics study investigating protein profiles of mefloquine-sensitive and resistant Plasmodium falciparum identified 69 proteins with altered expression levels. dovepress.com In such studies, a deuterated standard could be used to precisely quantify key proteins of interest.

The integration of data from multiple omics platforms, known as multi-omics, provides a more holistic view of biological systems. This compound can act as a unifying analytical tool across these platforms, ensuring the accuracy and comparability of quantitative data from metabolomic and targeted proteomic analyses.

Expanding Research Applications as a Standard in Drug Discovery and Development

The application of deuterated compounds in drug discovery and development is a rapidly expanding field. The use of deuterium substitution can alter the pharmacokinetic properties of a drug, often leading to a longer half-life and reduced metabolism. nih.gov This "deuterium switch" has led to the development of several deuterated drugs that are now in clinical trials. nih.govnih.gov

While this compound is primarily used as an analytical standard, its role in drug discovery extends beyond this. In preclinical and clinical studies, it is essential for the accurate measurement of mefloquine concentrations in biological fluids, which is critical for establishing pharmacokinetic and pharmacodynamic relationships. nih.govaapharma.ca For instance, a study on the bioavailability and kinetics of mefloquine in Thai patients with falciparum malaria utilized a stable isotope technique, highlighting the importance of such labeled compounds in clinical research.

The use of deuterated compounds as internal standards is a well-established practice in absorption, distribution, metabolism, and excretion (ADME) studies, which are a fundamental part of the drug development process. jocpr.com this compound can be used to precisely track the metabolic fate of mefloquine, helping to identify and quantify its metabolites.

Furthermore, the availability of a reliable internal standard like this compound facilitates the development of high-throughput screening assays, which are essential in the early stages of drug discovery. By enabling rapid and accurate quantification, it can accelerate the identification of new drug candidates with improved properties.

Looking ahead, the demand for well-characterized, isotopically labeled standards like this compound is expected to grow as the pharmaceutical industry continues to embrace the benefits of deuteration in drug design and the need for more precise bioanalytical methods.

Q & A

Basic: What validated analytical methods are recommended for quantifying Mefloquine-d10 Hydrochloride purity in pharmacopeial standards?

Answer: Pharmacopeial methods for purity assessment typically employ high-performance liquid chromatography (HPLC) with system suitability testing. For example, the USP monograph specifies preparing a test solution by dissolving 0.10 g of Mefloquine Hydrochloride in mobile phase (e.g., a methanol-phosphate buffer system) and analyzing via gradient elution to separate impurities . Validation parameters include resolution between critical peaks (e.g., enantiomers) and precision (RSD <2%). Researchers should cross-reference USP PF30(4) revisions for updated impurity thresholds and mobile phase adjustments .

Advanced: How does the stereochemistry of this compound influence its antimalarial efficacy and binding interactions?

Answer: X-ray crystallography of (−)-mefloquine hydrochloride reveals an 11R,12S configuration, aligning with quinine's stereochemistry. The (+)-enantiomer (analogous to quinidine) exhibits higher potency against Plasmodium falciparum strains (e.g., D6 and W2), likely due to optimized hydrogen bonding with heme detoxification targets. Conformational analysis shows four distinct piperidine ring orientations, which may affect membrane permeability or target engagement . Researchers should prioritize enantiomeric separation (e.g., chiral chromatography) and correlate stereochemical purity with in vitro IC₅₀ values in parasite growth assays.

Basic: What storage and handling protocols ensure the stability of this compound in laboratory settings?

Answer: this compound is hygroscopic and requires storage in desiccated conditions at 2–8°C. Solubility data indicate instability in aqueous media (e.g., insoluble in H₂O), necessitating DMSO stock solutions (38 mg/mL) for in vitro studies. Lyophilized powders should be protected from light to prevent photodegradation of the fluorinated quinoline core .

Advanced: How can factorial design optimize microparticle formulations of this compound for bitter taste masking and pH-dependent release?

Answer: A 3² full factorial design can model the impact of drug-polymer ratios (e.g., Eudragit E) and crosslinking agents (e.g., NaOH) on bitterness scores and dissolution. Key responses include particle size (target: <50 µm via coacervation) and dissolution at pH 1.2 (>80% in 30 min). Desirability functions balance bitterness reduction (human gustatory scores ≤1+) with rapid gastric release . Cross-validation using FT-IR and DSC confirms polymer-drug interactions without covalent bonding.

Basic: How should researchers prepare standard solutions for impurity profiling of this compound?

Answer: USP guidelines recommend a diluted test solution (1:50, then 1:20 dilutions in mobile phase) to achieve a final concentration of 0.002% w/v. System suitability requires resolution ≥2.0 between mefloquine and its des-fluorinated analog. Quantitation limits for impurities (e.g., chloride counterion) are validated via spike-recovery experiments (90–110% accuracy) .

Advanced: What strategies resolve discrepancies in dissolution profiles of this compound under varying pH conditions?

Answer: pH-dependent solubility (e.g., enhanced dissolution at pH 1.2 vs. insolubility at pH >5) can be addressed by formulating porous microparticles with hydrophilic polymers (e.g., Eudragit E). Researchers should conduct biorelevant dissolution testing using USP Apparatus II (50 rpm, 37°C) across pH 1.2, 4.5, and 6.8 buffers. Data contradictions may arise from polymer hydration kinetics, requiring Weibull model fitting to differentiate diffusion- vs. erosion-controlled release .

Basic: Which solvents are compatible with this compound for in vitro assays?

Answer: DMSO is the preferred solvent for stock solutions (up to 38 mg/mL), while aqueous buffers (e.g., PBS) induce precipitation. For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Insolubility in H₂O necessitates sonication (15 min, 37°C) for homogeneous suspensions .

Advanced: How can conformationally sensitive methods validate polymorphic forms of this compound?

Answer: XRPD and DSC distinguish polymorphs by analyzing diffraction peaks (e.g., 2θ = 12.7°, 18.9°) and endothermic events (melting point ~230°C). Four conformational isomers identified via crystallography require dynamic NMR (e.g., ¹⁹F-NMR) to assess interconversion kinetics in solution. Researchers should correlate polymorphic stability (accelerated stability testing at 40°C/75% RH) with bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.